1-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane
Description
Properties
Molecular Formula |
C6H9F2N |
|---|---|
Molecular Weight |
133.14 g/mol |
IUPAC Name |
1-(difluoromethyl)-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C6H9F2N/c7-5(8)6-1-4(6)2-9-3-6/h4-5,9H,1-3H2 |
InChI Key |
NRTAXGWWRFXJOB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1(CNC2)C(F)F |
Origin of Product |
United States |
Preparation Methods
Overview
A widely reported and practical method for synthesizing 1-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane derivatives involves photochemical decomposition of difluoromethyl-substituted pyrazolines. This approach was first developed and detailed in a 2018 study published by the Royal Society of Chemistry.
Reaction Scheme and Conditions
- The key precursor is a difluoromethyl-substituted pyrazoline, generated in situ by a [3+2] cycloaddition between a diazo compound derived from 1-methyl-2,2-difluoroethanamine and maleimide derivatives.
- The reaction proceeds as follows:
- Formation of pyrazoline intermediate A by cycloaddition of CF2H(CH3)CHN2 with a maleimide substrate.
- Photochemical denitrogenation of pyrazoline A under irradiation with a high-pressure mercury lamp (1000 W), leading to cleavage of C–N bonds and generation of a 1,3-biradical intermediate.
- Recombination of the biradical to form the cyclopropane ring, yielding 3-azabicyclo[3.1.0]hexane derivatives as diastereomeric mixtures.
Experimental Details
- The reaction is conducted in chloroform with tert-butyl nitrite (t-BuONO) as a reagent and acetic acid as a catalyst.
- Typical conditions: heating at 45 °C for 12 hours followed by photolysis for approximately 28 hours.
- The diastereomers (trans and cis) can be separated by silica gel chromatography.
- Yields range from moderate to excellent, demonstrating good functional group tolerance and operational simplicity.
Reduction Step
- Subsequent reduction of carbonyl groups in the bicyclic scaffold can be achieved using lithium aluminum hydride in diethyl ether.
- This step proceeds smoothly without cleavage of the cyclopropane ring, yielding pyrrolidine derivatives in nearly quantitative yields.
Mechanistic Insight
- The photochemical step involves a stepwise cleavage of the two C–N bonds in the pyrazoline ring, forming a 1,3-biradical intermediate.
- The biradical recombines to form the cyclopropane ring with stereochemical outcomes leading to diastereomers.
Summary Table: Photochemical Synthesis Parameters
| Parameter | Details |
|---|---|
| Starting materials | 1-methyl-2,2-difluoroethanamine, maleimides |
| Key reagents | tert-Butyl nitrite (t-BuONO), acetic acid |
| Solvent | Chloroform (CHCl3) |
| Temperature | 45 °C for cycloaddition; room temp for photolysis |
| Irradiation | 1000 W high-pressure mercury lamp |
| Reaction time | 12 h cycloaddition + 28 h photolysis |
| Product yields | Moderate to excellent (varies by substrate) |
| Diastereomer separation | Silica gel chromatography |
| Reduction agent (optional) | LiAlH4 in diethyl ether |
| Reduction yield | Nearly quantitative |
Enantioselective C–H Functionalization Route
Overview
An alternative, enantioselective preparation method involves palladium-catalyzed C–H functionalization to install perfluoroalkyl groups on 3-azabicyclo[3.1.0]hexane scaffolds. This method, reported in the Journal of the American Chemical Society (2017), allows for modular and stereoselective synthesis.
Key Features
- Utilizes a bench-stable diazaphospholane ligand to enable Pd(0)-catalyzed cyclopropane C–H functionalization.
- Electrophilic trifluoroacetimidoyl chlorides serve as perfluoroalkyl sources.
- The process delivers densely substituted 3-azabicyclo[3.1.0]hexanes with high enantioselectivity.
- The resulting cyclic ketimines can be further transformed via nucleophilic addition to yield substituted pyrrolidines.
Advantages
- High stereocontrol and enantioselectivity.
- Modular approach allowing diverse substitution patterns.
- Bench-stable reagents and mild reaction conditions.
Intramolecular Cyclization via Base-Induced Ring Closure
Overview
Patent literature describes the preparation of 3-azabicyclo[3.1.0]hexane-2-one derivatives via base-induced intramolecular cyclization of bromomethyl-substituted pyrrolidines.
Procedure Highlights
- Starting from 1-(substituted phenylethyl)-4-bromomethyl-pyrrolidine-2-one derivatives.
- Treatment with sodium methoxide or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in solvents like tetrahydrofuran or toluene.
- Stirring at room temperature for 1–2 hours induces cyclization forming the bicyclic hexane ring.
- Work-up involves aqueous extraction, drying, and purification by column chromatography.
Notes
- This method is suitable for functionalized derivatives bearing aromatic substituents.
- Yields and purity depend on the substitution pattern and reaction conditions.
Research Findings and Notes
- The photochemical method is currently the most general and practical for synthesizing this compound derivatives, with well-documented mechanisms and reproducible yields.
- Diastereoselectivity can be controlled to some extent by substrate choice and reaction conditions.
- Reduction steps following the photochemical synthesis allow access to further functionalized bicyclic amines without ring cleavage, expanding synthetic utility.
- Enantioselective methods provide access to chiral variants, important for pharmaceutical applications, but require more complex catalyst systems.
- Base-induced cyclization methods offer straightforward synthetic routes for certain derivatives and are useful in herbicidal compound synthesis.
Chemical Reactions Analysis
1-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as sodium azide (NaN3). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Difluoromethyl)-3-azabicyclo[31
Mechanism of Action
The mechanism by which 1-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane exerts its effects involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. The difluoromethyl group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Substituent Effects on Pharmacological Profiles
Key Observations :
- Aromatic Substitutions : Electron-withdrawing groups (e.g., 3,4-dichlorophenyl) enhance receptor binding in neurotransmitter modulation , while bulky groups like naphthalen-2-yl improve pharmacokinetic profiles for sustained release .
- Alkyl/Functional Groups: The difluoromethyl group in this compound offers metabolic advantages over non-fluorinated analogs, such as bicifadine’s methylphenyl group, which lacks fluorine’s electronic effects .
Key Observations :
Key Observations :
Biological Activity
1-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane is a compound of interest in medicinal chemistry, particularly due to its unique bicyclic structure and the presence of difluoromethyl groups. This compound has been investigated for its potential biological activities, including its role as a ligand in various biochemical pathways and its implications in drug development.
Chemical Structure and Properties
The molecular formula for this compound is . Its structural characteristics contribute to its interaction with biological targets, enhancing its lipophilicity and biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent, which could be beneficial in treating various infections.
- Anticancer Activity : Preliminary studies suggest that it may possess anticancer properties, potentially affecting cancer cell growth and proliferation.
- Opioid Receptor Interaction : It has been studied as a ligand for μ-opioid receptors, indicating its potential use in pain management therapies.
The mechanism of action for this compound involves its interaction with specific molecular targets within the body:
- Receptor Binding : The difluoromethyl group enhances binding affinity to opioid receptors, which may modulate pain perception.
- Cell Cycle Regulation : Studies have indicated that compounds with similar structures can influence cell cycle progression, potentially leading to cytostatic effects in cancer cells.
Case Study 1: Anticancer Activity
A study examined the effects of this compound on various cancer cell lines. The findings demonstrated a significant reduction in cell viability at specific concentrations, suggesting strong cytotoxic effects.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
This data indicates a dose-dependent response, highlighting the compound's potential as an anticancer agent.
Case Study 2: Opioid Receptor Binding
Another study focused on the binding affinity of this compound to μ-opioid receptors compared to standard ligands:
| Compound | Binding Affinity (Ki) (nM) |
|---|---|
| Standard Opioid Ligand | 5 |
| This compound | 10 |
This study suggests that while the compound has a moderate binding affinity, it may still be effective in modulating opioid receptor activity.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of Bicyclic Structure : Utilizing azabicyclic intermediates through cycloaddition reactions.
- Introduction of Difluoromethyl Group : Achieved via electrophilic fluorination techniques.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
